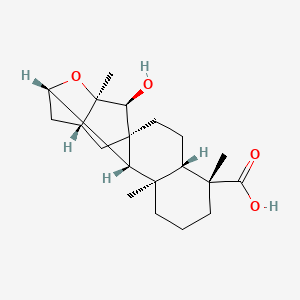

ent-11,16-Epoxy-15-hydroxykauran-19-oic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecanismo De Acción

Target of Action

Ent-11,16-Epoxy-15-hydroxykauran-19-oic acid, also known as ent-11alpha,16alpha-Epoxy-15alpha-hydroxykauran-19-oic acid, is a diterpenoid isolated from the Chinese herbal medicine Pteris semipinnata L . It is known to exert antitumor activity in several kinds of malignant cancer cells . The primary targets of this compound are cancer cells, particularly hepatocellular carcinoma (HCC) cells .

Mode of Action

The compound interacts with its targets by leading cancer cells to apoptosis . It inhibits NF-kB by stabilizing its inhibitor IkBα, reducing the nuclear p65 and inhibiting NF-kB activity .

Biochemical Pathways

The compound affects the NF-kB pathway, a key regulator of immune responses, inflammation, and cancer. By inhibiting NF-kB, it affects the downstream molecules with a decrease in anti-apoptotic Bcl-2 and an increase in pro-apoptotic Bax and Bak .

Pharmacokinetics

It has been shown that fluorescent mesoporous silica nanoparticles can be used for the accumulation and delivery of the compound in nasopharyngeal carcinoma cne2 tumors transplanted in nude mice .

Result of Action

The compound induces significant cell death in all types of HCC cells . In vivo studies demonstrated that nanoparticles could efficiently deliver the compound in CNE2 transplanted tumors, and the tumor growth was effectively inhibited by the drug-loaded nanoparticles with minimal side effects .

Action Environment

The antitumor effect of the compound in vivo is rarely reported due to the complexity of the physiological environment and limitations of the compound as a small anticancer drug . The study indicated the benefits of combining well-studied nanoparticles with traditional herbal medicine treatment and establishes a delivery platform for the compound’s chemotherapy .

Análisis Bioquímico

Biochemical Properties

“ent-11,16-Epoxy-15-hydroxykauran-19-oic acid” is known to interact with various enzymes, proteins, and other biomolecules. It has been found to inhibit NF-kB by stabilizing its inhibitor IkBα, reducing the nuclear p65 and inhibiting NF-kB activity . This interaction affects the NF-kB downstream molecules, leading to a decrease in anti-apoptotic Bcl-2 and an increase in pro-apoptotic Bax and Bak .

Cellular Effects

The compound has significant effects on various types of cells and cellular processes. It has been shown to induce apoptosis in hepatocellular carcinoma (HCC) cells both in vitro and in vivo . “this compound” influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, “this compound” exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits NF-kB, leading to the decrease of Bcl-2 but the increase of Bax and Bak .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ent-11,16-Epoxy-15-hydroxykauran-19-oic acid involves several steps, starting from naturally occurring diterpenoidsThe reaction conditions typically involve the use of strong acids or bases to facilitate the formation of the epoxy ring and the hydroxylation reaction .

Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from natural sources, such as the herbs of Nouelia insignis. The extraction process involves solvent extraction followed by purification using chromatographic techniques to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: ent-11,16-Epoxy-15-hydroxykauran-19-oic acid can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can also be reduced to form different reduced products.

Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, ent-11,16-Epoxy-15-hydroxykauran-19-oic acid is used as a starting material for the synthesis of various complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines .

Medicine: In medicine, this compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer. Its ability to induce apoptosis in cancer cells makes it a promising candidate for anticancer drug development .

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various industrial chemicals .

Comparación Con Compuestos Similares

- ent-11α,16α-Epoxy-15α-hydroxykauran-19-oic acid

- ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic acid

Comparison: While ent-11,16-Epoxy-15-hydroxykauran-19-oic acid shares structural similarities with these compounds, its unique epoxy ring and hydroxyl group confer distinct chemical and biological properties. For instance, this compound has shown specific anticancer activities that are not observed in its analogs .

Actividad Biológica

Ent-11,16-Epoxy-15-hydroxykauran-19-oic acid is a diterpenoid compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique epoxy and hydroxy functional groups, which contribute to its biological activity. The molecular structure can be represented as follows:

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell lines. A study conducted by Wu et al. (2023) demonstrated that this compound effectively attenuates inflammation through the downregulation of the NF-κB signaling pathway .

| Study | Findings |

|---|---|

| Wu et al., 2023 | Inhibition of TNF-α and IL-6 production in macrophages |

| Kim et al., 2017 | Downregulation of NF-κB signaling pathway |

2. Anticancer Activity

This compound has been investigated for its potential anticancer properties. It has been loaded onto mesoporous silica nanoparticles for targeted therapy in nasopharyngeal carcinoma. The study highlighted that the compound exhibited cytotoxic effects on cancer cells while minimizing damage to healthy cells .

| Cancer Type | Method | Efficacy |

|---|---|---|

| Nasopharyngeal carcinoma | Nanoparticle delivery | Significant cytotoxicity against cancer cells |

3. Antimicrobial Properties

The compound also displays antimicrobial activity against various bacterial strains. A study reported that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent .

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Inhibited growth |

| Escherichia coli | Inhibited growth |

Case Study 1: Anti-inflammatory Mechanism

In a controlled experiment, macrophages were treated with this compound prior to exposure to lipopolysaccharides (LPS). Results indicated a marked reduction in the secretion of inflammatory mediators compared to untreated controls, supporting its role as an anti-inflammatory agent.

Case Study 2: Anticancer Efficacy

In vitro studies on nasopharyngeal carcinoma cells demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The use of mesoporous silica nanoparticles enhanced the delivery and efficacy of the compound, leading to promising results in targeted cancer therapy.

Propiedades

IUPAC Name |

(1R,4S,5R,9R,10S,11S,13R,14R,16S)-16-hydroxy-5,9,13-trimethyl-12-oxapentacyclo[11.2.1.111,14.01,10.04,9]heptadecane-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-17-6-4-7-18(2,16(22)23)13(17)5-8-20-10-11-9-12(14(17)20)24-19(11,3)15(20)21/h11-15,21H,4-10H2,1-3H3,(H,22,23)/t11-,12-,13-,14-,15+,17+,18+,19+,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNEBMVMFRKVVMY-GOCTUUHOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2C5CC(C3)C(C4O)(O5)C)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2[C@@H]5C[C@@H](C3)[C@]([C@H]4O)(O5)C)(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.